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Compound of Interest

Compound Name:
(2-Bromo-2-

methylpropyl)azanium;bromide

Cat. No.: B8111868

Get Quote

Executive Summary
(2-Bromo-2-methylpropyl)azanium;bromide (CAS: 36565-68-1), also known as 2-bromo-2-

methylpropylamine hydrobromide, is a critical aliphatic amine salt intermediate. It is primarily

utilized as a precursor for the synthesis of 2,2-dimethylaziridine via intramolecular cyclization

and as a building block for functionalized nitrogen heterocycles in medicinal chemistry.[1]

As an ionic hydrobromide salt containing a tertiary bromide, this compound exhibits a distinct

solubility profile characterized by high affinity for polar protic solvents and instability in basic

media. This guide provides a definitive technical analysis of its solubility, rigorous handling

protocols to prevent premature cyclization, and validated experimental workflows.
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Property Value

CAS Number 36565-68-1

Molecular Formula

Molecular Weight 232.95 g/mol

Structure

Physical Form White to off-white crystalline solid

Primary Reactivity

Intramolecular nucleophilic substitution (

/

) to aziridine

Solubility Profile
The solubility of (2-Bromo-2-methylpropyl)azanium;bromide is governed by the competition

between its ionic lattice energy and the solvation energy provided by the solvent. As a

hydrobromide salt, it requires high-dielectric media to dissociate effectively.

Solvent Compatibility Table
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Solvent Class
Representative
Solvent

Solubility Rating Mechanistic Insight

Polar Protic
Water (

)
High

Excellent solvation of

the ammonium cation

and bromide anion via

hydrogen bonding and

ion-dipole interactions.

Note: Aqueous

solutions are stable

only at acidic/neutral

pH.

Polar Protic Methanol (MeOH) High

Strong solvation

capability; suitable for

dissolving the salt for

transfer or reaction

initiation.

Polar Protic Ethanol (EtOH) Moderate to High

Soluble, particularly

upon warming (

). Often used as the

primary solvent for

recrystallization.

Polar Aprotic DMSO / DMF High

High dielectric

constants (

) effectively dissociate

the ion pair. useful for

nucleophilic

substitution reactions

where protic solvents

are undesirable.

Polar Aprotic Acetonitrile (MeCN) Low to Moderate

Limited solubility at

room temperature;

may require reflux.
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Chlorinated
Dichloromethane

(DCM)
Low

The ionic lattice is

generally too stable to

be broken by DCM,

though suspension is

possible.

Non-Polar Diethyl Ether / Hexane Insoluble

Critical for Purification:

Used as an anti-

solvent to precipitate

the salt from alcoholic

solutions.

Critical Stability Warning: The "Solubility-Reactivity"
Paradox
While water and alcohols are excellent solvents, they pose a stability risk if the pH is not strictly

controlled.

Neutral/Acidic pH: The compound remains stable as the ammonium salt (

).

Basic pH: Addition of base (NaOH,

) deprotonates the ammonium group to the free amine (

). The free amine rapidly undergoes intramolecular cyclization to form 2,2-dimethylaziridine,
displacing the tertiary bromide. This reaction is irreversible.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility in a specific solvent system before scaling up.

Objective: Determine the saturation limit of CAS 36565-68-1 in a target solvent at 25°C.

Preparation: Dry a 20 mL scintillation vial and weigh it (
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).

Saturation: Add 10 mL of the target solvent to the vial.

Addition: Add the compound in 50 mg increments with vigorous stirring until undissolved

solid remains visible after 15 minutes of stirring.

Equilibration: Stir the suspension for 2 hours at 25°C.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed

drying dish (

).

Evaporation: Evaporate the solvent under vacuum (or nitrogen stream) and dry the residue

to constant weight (

).

Calculation:

Protocol B: Purification via Recrystallization
The standard method to remove non-ionic impurities or hydrolysis byproducts.

Dissolution: Dissolve crude (2-Bromo-2-methylpropyl)azanium;bromide in the minimum

amount of boiling Ethanol (approx. 5-10 mL per gram).

Hot Filtration: If insoluble particles are present, filter rapidly while hot through a glass frit.

Crystallization: Remove from heat. Slowly add Diethyl Ether (anti-solvent) dropwise until a

persistent cloudiness appears.

Cooling: Allow the solution to cool to room temperature, then place in a -20°C freezer for 4

hours.

Isolation: Collect the white crystals via vacuum filtration. Wash the cake with cold Diethyl

Ether (
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).

Drying: Dry under high vacuum at room temperature. Do not heat above 40°C during drying

to prevent degradation.

Synthesis Application: The Solubility Switch
The transformation of this salt into 2,2-dimethylaziridine illustrates the practical application of its

solubility profile. The workflow relies on the phase transfer of the free amine.

Start: Ammonium Salt
(Soluble in Water)

Add NaOH (aq)
(Deprotonation)

Dissolve at 0°C Intermediate: Free Amine
(Transient Species)

pH > 10 Cyclization
(Intramolecular SN2)

Fast Kinetic Step Extract with Et2O
(Phase Separation)

Product: 2,2-Dimethylaziridine
(Soluble in Organics)

EvaporationPartitioning

Click to download full resolution via product page

Caption: Workflow for converting the water-soluble hydrobromide salt into the ether-soluble

aziridine via base-mediated cyclization.

Stability & Handling Guidelines
Hygroscopicity Management
Hydrobromide salts are inherently hygroscopic. Absorption of atmospheric moisture can lead to

hydrolysis of the tertiary bromide, producing the corresponding alcohol (2-hydroxy-2-

methylpropylamine) and HBr.

Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

Handling: Weigh quickly in ambient air or use a glovebox for high-precision stoichiometry.

Thermal Sensitivity
The tertiary carbon-bromine bond is sterically crowded and electronically activated.

Limit: Avoid heating solutions above 60°C for extended periods.

Elimination Risk: At high temperatures, thermal elimination of HBr may occur, yielding

isobutylene derivatives.
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Analytical Verification
To verify the integrity of the salt in solution (ensure no cyclization has occurred):

1H NMR (D2O): Look for the distinct singlets of the gem-dimethyl group (

ppm) and the methylene protons (

ppm).

Absence of Aziridine: Aziridine ring protons typically appear upfield (

ppm). Their absence confirms the salt remains intact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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